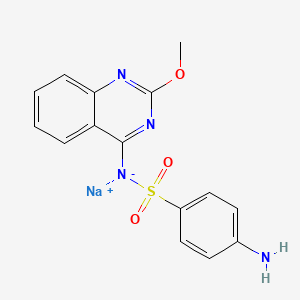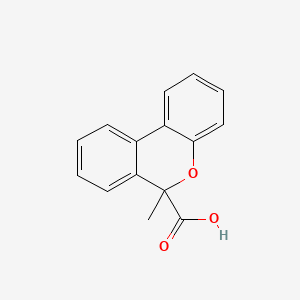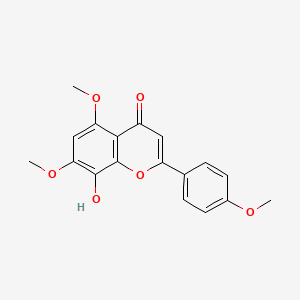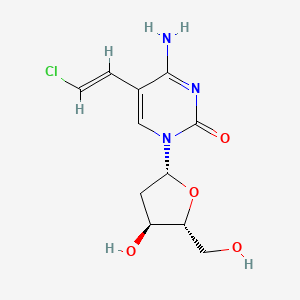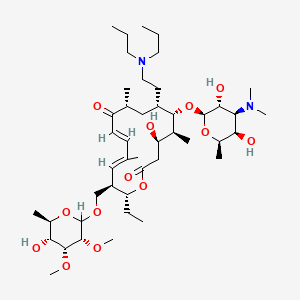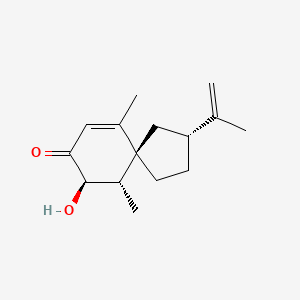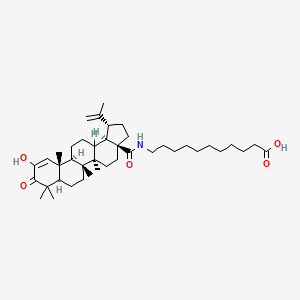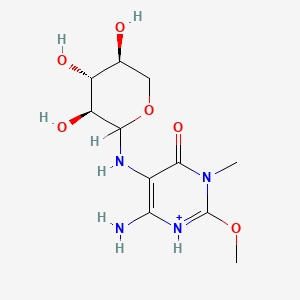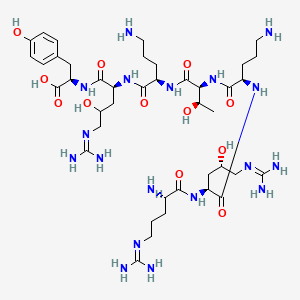
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- is a heterocyclic compound that incorporates both triazole and quinazoline rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- typically involves the transformation of 6-chloro-2-hydrazinoquinoline into the desired triazoloquinazoline skeleton. This transformation can be achieved through condensation reactions with aldehydes followed by dehydrogenative ring closure . For example, the reaction of 6-chloro-2-hydrazinoquinoline with p-nitrobenzaldehyde in refluxing acetic acid yields the corresponding triazoloquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitumor and antihypertensive agent.
Industry: Used in the development of agricultural bactericides and fungicides.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoline: Similar in structure but with different substituents.
(1,2,4)Triazolo(4,3-a)quinoxaline: Incorporates a quinoxaline ring instead of a quinazoline ring.
Uniqueness
The uniqueness of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
95858-92-7 |
|---|---|
Formule moléculaire |
C24H19ClN4 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
7-chloro-1-[2-(2-methylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4/c1-16-7-5-6-8-17(16)11-14-22-27-28-24-26-23(18-9-3-2-4-10-18)20-15-19(25)12-13-21(20)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
Clé InChI |
DGPOBWFEOSICQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



